Cas no 2137738-92-0 (Piperidine, 2,4-dimethyl-6-(1-piperidinylmethyl)-)

Piperidine, 2,4-dimethyl-6-(1-piperidinylmethyl)- Chemical and Physical Properties
Names and Identifiers
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- Piperidine, 2,4-dimethyl-6-(1-piperidinylmethyl)-
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- Inchi: 1S/C13H26N2/c1-11-8-12(2)14-13(9-11)10-15-6-4-3-5-7-15/h11-14H,3-10H2,1-2H3
- InChI Key: VLCSIZYULOYTOY-UHFFFAOYSA-N
- SMILES: N1C(CN2CCCCC2)CC(C)CC1C
Piperidine, 2,4-dimethyl-6-(1-piperidinylmethyl)- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-696047-10.0g |
2,4-dimethyl-6-[(piperidin-1-yl)methyl]piperidine |
2137738-92-0 | 95.0% | 10.0g |
$3191.0 | 2025-03-12 | |
Enamine | EN300-696047-0.05g |
2,4-dimethyl-6-[(piperidin-1-yl)methyl]piperidine |
2137738-92-0 | 95.0% | 0.05g |
$624.0 | 2025-03-12 | |
Enamine | EN300-696047-5.0g |
2,4-dimethyl-6-[(piperidin-1-yl)methyl]piperidine |
2137738-92-0 | 95.0% | 5.0g |
$2152.0 | 2025-03-12 | |
Enamine | EN300-696047-0.5g |
2,4-dimethyl-6-[(piperidin-1-yl)methyl]piperidine |
2137738-92-0 | 95.0% | 0.5g |
$713.0 | 2025-03-12 | |
Enamine | EN300-696047-0.1g |
2,4-dimethyl-6-[(piperidin-1-yl)methyl]piperidine |
2137738-92-0 | 95.0% | 0.1g |
$653.0 | 2025-03-12 | |
Enamine | EN300-696047-0.25g |
2,4-dimethyl-6-[(piperidin-1-yl)methyl]piperidine |
2137738-92-0 | 95.0% | 0.25g |
$683.0 | 2025-03-12 | |
Enamine | EN300-696047-1.0g |
2,4-dimethyl-6-[(piperidin-1-yl)methyl]piperidine |
2137738-92-0 | 95.0% | 1.0g |
$743.0 | 2025-03-12 | |
Enamine | EN300-696047-2.5g |
2,4-dimethyl-6-[(piperidin-1-yl)methyl]piperidine |
2137738-92-0 | 95.0% | 2.5g |
$1454.0 | 2025-03-12 |
Piperidine, 2,4-dimethyl-6-(1-piperidinylmethyl)- Related Literature
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Maria Adobes-Vidal,Harriet Pearce,Patrick R. Unwin Phys. Chem. Chem. Phys., 2017,19, 17827-17833
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Xiaoting Yu,Xu Jia,Xiaolong Yang,Weisheng Liu,Wenwu Qin RSC Adv., 2014,4, 23571-23579
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Yun-Feng Xie,San-Yuan Ding,Jun-Min Liu,Wei Wang,Qi-Yu Zheng J. Mater. Chem. C, 2015,3, 10066-10069
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Marie Jeffroy,Alain H. Fuchs,Anne Boutin Chem. Commun., 2008, 3275-3277
Additional information on Piperidine, 2,4-dimethyl-6-(1-piperidinylmethyl)-
Piperidine, 2,4-dimethyl-6-(1-piperidinylmethyl)- (CAS No. 2137738-92-0): A Comprehensive Overview of Its Chemical Properties and Emerging Applications
Piperidine, 2,4-dimethyl-6-(1-piperidinylmethyl)-, identified by its CAS number 2137738-92-0, is a heterocyclic organic compound that has garnered significant attention in the field of chemical and pharmaceutical research. This compound belongs to the piperidine family, characterized by a six-membered ring containing one nitrogen atom. The structural features of Piperidine, 2,4-dimethyl-6-(1-piperidinylmethyl)- include two methyl groups at the 2- and 4-positions of the ring and a 1-piperidinylmethyl substituent at the 6-position. These specific functional groups contribute to its unique chemical properties and make it a versatile building block for various synthetic applications.
The< strong>Piperidine, 2,4-dimethyl-6-(1-piperidinylmethyl)- molecule exhibits a high degree of flexibility due to the presence of the nitrogen atom and the various substituents attached to the piperidine ring. This flexibility allows it to interact with biological targets in multiple ways, making it an attractive scaffold for drug discovery and development. The< strong>2,4-dimethyl substitution pattern enhances the compound's lipophilicity, which is often a critical factor in determining its bioavailability and pharmacokinetic profile.
In recent years, there has been a growing interest in< strong>Piperidine derivatives as pharmacophores in medicinal chemistry. The< strong>Piperidine, 2,4-dimethyl-6-(1-piperidinylmethyl)- structure has been explored in several research studies for its potential applications in treating various diseases. One notable area of research involves its use as an intermediate in the synthesis of bioactive molecules. The< strong>piperidinylmethyl group provides a site for further functionalization, enabling chemists to design more complex and tailored compounds with specific biological activities.
Recent advancements in computational chemistry have facilitated the rapid screening of< strong>Piperidine-based compounds for their binding affinity to target proteins. Studies have shown that< strong>Piperidine, 2,4-dimethyl-6-(1-piperidinylmethyl)- can interact with enzymes and receptors involved in metabolic pathways, inflammation, and neurodegenerative diseases. For instance, researchers have demonstrated its potential as a lead compound for developing treatments against metabolic disorders by modulating key enzymes such as kinases and phosphodiesterases.
The< strong>molecular diversity offered by< strong>Piperidine derivatives makes them valuable tools for structure-activity relationship (SAR) studies. By systematically varying the substituents on the piperidine ring, scientists can gain insights into how different structural features influence biological activity. This approach has been particularly useful in optimizing drug candidates for better efficacy and reduced side effects. The< strong>2,4-dimethyl moiety plays a crucial role in this optimization process by affecting both the shape and electronic properties of the molecule.
In addition to its pharmaceutical applications, Piperidine, 2,4-dimethyl-6-(1-piperidinylmethyl)- has shown promise in materials science. Its ability to form stable complexes with other molecules makes it a suitable candidate for developing novel materials with enhanced properties. For example, researchers have explored its use in creating polymers with improved thermal stability and mechanical strength. The< strong>piperidinylmethyl group can act as a cross-linking agent, contributing to the formation of robust polymer networks.
The synthesis of< strong>Piperidine derivatives, including< strong>Piperidine, 2,4-dimethyl-6-(1-piperidinylmethyl)-, has been refined through various synthetic methodologies. Traditional approaches involve multi-step reactions that require careful control of reaction conditions to achieve high yields and purity. However, recent innovations in synthetic chemistry have enabled more efficient routes to these compounds. For instance, catalytic methods have been developed that allow for selective functionalization of the piperidine ring without unwanted side reactions.
The biodegradability and environmental impact of< strong>P Piperidine-based compounds are also areas of concern in modern chemical research. Efforts have been made to develop synthetic strategies that minimize waste and reduce hazardous byproducts. Green chemistry principles have guided these efforts by promoting sustainable practices such as solvent-free reactions and renewable feedstocks. The< strong>molecular design of< strong>P Piperidine derivatives can be tailored to enhance their environmental compatibility while maintaining their biological efficacy.
In conclusion,< strong>P Piperidine , 2 , 4 - dim ethyl - 6 - (1 - p iper idiny l methyl ) - ( CAS No . 2137738 -92 -0 ) is a multifaceted compound with significant potential in pharmaceuticals and materials science . Its unique structural features make it an excellent scaffold for drug discovery , while its versatility allows for diverse applications across multiple disciplines . As research continues to uncover new uses for this compound , it is likely that its importance will only grow further . The ongoing development of innovative synthetic methods will continue to enhance our ability to harness the full potential of Piper idine derivatives like Piper idine , 2 ,4 - dim ethyl -6 -(1 - p iper idiny l methyl ) -
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